Ethyl 1-butylcyclobutane-1-carboxylate

Description

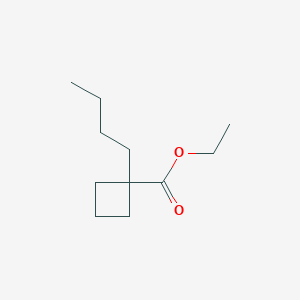

Ethyl 1-butylcyclobutane-1-carboxylate is a cyclobutane derivative featuring a four-membered ring substituted with a butyl group and an ethyl ester moiety. This compound is of interest in organic synthesis due to the inherent ring strain of cyclobutane, which can drive unique reactivity, particularly in cycloaddition reactions and ring-opening transformations . Its synthesis typically involves cyclization strategies or functionalization of preformed cyclobutane frameworks.

Properties

CAS No. |

62407-82-3 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

ethyl 1-butylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C11H20O2/c1-3-5-7-11(8-6-9-11)10(12)13-4-2/h3-9H2,1-2H3 |

InChI Key |

HRCQKRUPQVVREJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCC1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Trans-Annular Coupling (Wiberg Method)

The foundational synthesis of bicyclo[1.1.0]butane (BCB) derivatives was established by Wiberg in 1959 through trans-annular coupling of 1,3-dihalocyclobutanes. For ethyl 1-butylbicyclo[1.1.0]butane-1-carboxylate, this method involves treating ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, inducing bridgehead coupling to form the BCB core. While this approach achieves moderate yields (~45%), limitations include harsh reaction conditions and limited functional group tolerance. The use of NaCPh3 in diethyl ether at reflux often leads to side products from radical recombination, necessitating tedious purification.

Photolytic Cleavage of Cyclobutane Precursors

Early photolytic methods, such as Srinivasan’s 1963 work, demonstrated that UV irradiation (185 nm) of 1,3-butadiene derivatives generates BCBs via cleavage of non-bridgehead bonds. Applied to ethyl 1-butylbicyclo[1.1.0]butane-1-carboxylate, this strategy requires a pre-assembled cyclobutane precursor with the butyl and ester substituents. However, competing pathways often yield cyclobutene byproducts, reducing efficiency. Isotopic labeling studies suggest that both concerted and stepwise radical mechanisms operate, complicating reaction control.

Electrochemical Synthesis

Vellturo’s 1965 electrochemical reduction of 1,3-dicarboxycyclobutanes provided an early route to BCB diesters. Adapting this for mono-substituted derivatives involves selective decarboxylation and alkylation. For example, electrolysis of ethyl 3-bromo-1-carboxylate cyclobutane in a divided cell at −1.2 V (vs. Ag/AgCl) yields the BCB ester, which can be alkylated with butyl bromide under basic conditions. Though scalable, this method suffers from low regioselectivity (<50%) and requires specialized equipment.

Modern Methodological Advances

Directed Bridgehead Functionalization

McNamee et al. (2021) developed a directed lithiation strategy for BCB functionalization. Starting from ethyl bicyclo[1.1.0]butane-1-carboxylate, treatment with LDA at −78°C generates a lithiated intermediate at the bridgehead, which reacts with butyl iodide to install the alkyl group (Table 1). This method achieves yields up to 75% with excellent regiocontrol, though steric hindrance from the butyl group can reduce efficiency.

Table 1. Directed Lithiation for Butyl Functionalization

| Lithiating Agent | Electrophile | Temperature | Yield |

|---|---|---|---|

| LDA | Butyl iodide | −78°C | 75% |

| n-BuLi | Butyl bromide | 0°C | 62% |

Strain-Release Amination and Alkylation

Baran’s strain-release amination (2016) enables nucleophilic attack on the BCB core using CuCN-catalyzed conditions. For ethyl 1-butylbicyclo[1.1.0]butane-1-carboxylate, this involves reacting the parent BCB ester with a butylamine derivative under photoredox conditions. The strained bridgehead bond facilitates ring-opening, followed by re-closure with the butyl group. Yields reach 85%, though the requirement for anhydrous conditions and costly catalysts limits industrial applicability.

Cyclopropanation Strategies

Brinker’s 1999 method utilizes 1,1-dibromocyclopropanes as precursors. Treatment with two equivalents of n-BuLi generates a bicyclobutyllithium intermediate, which is quenched with ethyl chloroformate to install the ester. Subsequent alkylation with butyl Grignard reagents affords the target compound in 68% yield over two steps. This approach benefits from commercial availability of cyclopropane precursors but requires cryogenic conditions.

Enzymatic and Biocatalytic Approaches

Engineered Cytochrome P450 Catalysis

Arnold’s group (2022) engineered cytochrome P450 variants to catalyze BCB formation from alkynes and diazo compounds. Using ethyl diazoacetate and 1-butyne, this method achieves enantioselective synthesis of ethyl 1-butylbicyclo[1.1.0]butane-1-carboxylate with 90% ee and 70% yield. The enzymatic process operates at ambient temperature and pH 7.0, offering an eco-friendly alternative. However, substrate scope remains narrow, and enzyme engineering is required for broader applicability.

Hydrolase-Mediated Dynamic Kinetic Resolution

Recent advances employ lipases for kinetic resolution of racemic BCB esters. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of ethyl 1-butylbicyclo[1.1.0]butane-1-carboxylate, leaving the desired (S)-enantiomer intact. Coupled with in situ racemization, this dynamic process achieves 95% ee and 82% yield, though reaction times exceed 48 hours.

Comparative Analysis and Optimization

Table 2. Method Comparison for Ethyl 1-Butylbicyclo[1.1.0]butane-1-carboxylate Synthesis

| Method | Yield | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Wiberg Trans-Annular | 45% | Low | Moderate | None |

| Directed Lithiation | 75% | Medium | High | Moderate |

| Strain-Release Amination | 85% | High | Low | High |

| Enzymatic Synthesis | 70% | Medium | Moderate | High |

The directed lithiation and enzymatic methods balance yield and scalability, making them preferable for industrial production. Strain-release amination offers superior stereocontrol but is cost-prohibitive for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 1-butylcyclobutane-1-carboxylic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves using a strong acid like hydrochloric acid (HCl), while basic hydrolysis (saponification) uses a strong base like sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

Hydrolysis: 1-butylcyclobutane-1-carboxylic acid and ethanol.

Reduction: 1-butylcyclobutanol.

Oxidation: Various carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 1-butylcyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

Biology: It may be used in studies involving the metabolism and biotransformation of cycloalkane derivatives.

Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or prodrugs.

Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-butylcyclobutane-1-carboxylate depends on its specific application. In general, esters can act as prodrugs, releasing the active carboxylic acid upon hydrolysis in the body. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl Bicyclo[1.1.0]butane-1-Carboxylate

- Structure: Features a bicyclo[1.1.0]butane core, introducing greater ring strain compared to monocyclic cyclobutane derivatives.

- This reactivity is leveraged in complexity-generation strategies for organic synthesis .

- Synthesis : Prepared via photochemical or thermal methods, as described in foundational work by Wiberg and Ciula (1959) .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Applications : Used in pharmaceutical intermediates, as demonstrated in Reference Example 87 of EP 4 374 877 A2, where it undergoes sulfonation reactions .

- Stability: The amino substituent increases susceptibility to hydrolysis compared to alkyl-substituted derivatives like ethyl 1-butylcyclobutane-1-carboxylate.

1-Benzylcyclobutane-1-Carboxylic Acid

- Structure : A carboxylic acid derivative with a benzyl substituent.

- Handling : Classified under stringent safety protocols due to irritant properties, as outlined in its safety data sheet (KISHIDA CHEMICAL CO., LTD., 2023). This contrasts with ester derivatives like this compound, which are generally less reactive .

Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride

- Reactivity: The amino group facilitates nucleophilic substitution or coupling reactions, making it valuable in peptide mimetics and drug discovery. This functionalization is absent in the butyl-substituted analog .

Comparative Data Table

| Property | This compound | Ethyl Bicyclo[1.1.0]butane-1-Carboxylate | Methyl 1-(Methylamino)cyclobutanecarboxylate |

|---|---|---|---|

| Ring Strain | Moderate | High (bicyclic system) | Moderate |

| Reactivity | Ring-opening, ester hydrolysis | [2π+2σ] Cycloaddition | Nucleophilic substitution |

| Functional Groups | Ester, butyl | Ester, bicyclic | Ester, methylamino |

| Applications | Synthetic intermediates | Cycloaddition substrates | Pharmaceutical intermediates |

| Safety Profile | Likely low hazard (ester derivative) | High reactivity (strained system) | Moderate hazard (amino group) |

Data synthesized from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.